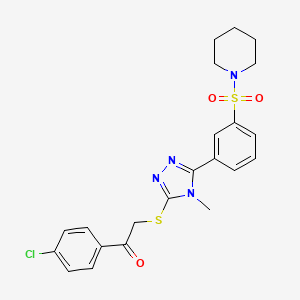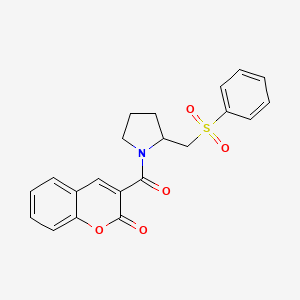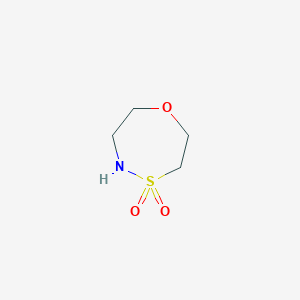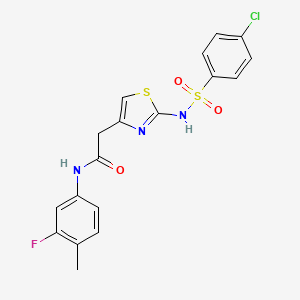
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Potential
Research on derivatives closely related to 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has shown promising antitumor activities. A study involving 1,2,4-triazine derivatives bearing piperazine amide moiety, which shares a structural resemblance, demonstrated significant anticancer effects against breast cancer cells. These compounds, including variants with chlorophenyl substitutions, were compared with cisplatin, showcasing their potential as antiproliferative agents (Yurttaş et al., 2014).
Structural and Theoretical Insights
Further investigations into compounds with structural similarities have provided valuable insights into their molecular configuration and interaction potentials. Studies involving the synthesis and characterization of specific derivatives highlighted their complex interactions, including hydrogen bonding and π interactions, contributing to their stability and potential biological activity. Such insights are crucial for understanding the mechanisms underlying their efficacy and optimizing their therapeutic potential (Karthik et al., 2021).
Antibacterial Activity
Compounds structurally related to the chemical have also been synthesized and evaluated for their antibacterial properties. One study demonstrated the synthesis of derivatives through microwave-assisted methods, leading to compounds with significant antibacterial activity. This approach not only underscores the antimicrobial potential of such molecules but also highlights innovative synthesis methods that could enhance their development (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
Exploring the broader applicability of similar compounds, research has identified their potential as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the versatility of these molecules, extending their utility beyond biomedical applications to industrial and engineering fields. The effectiveness of these inhibitors was attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby mitigating corrosion (Jawad et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-methyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-26-21(24-25-22(26)31-15-20(28)16-8-10-18(23)11-9-16)17-6-5-7-19(14-17)32(29,30)27-12-3-2-4-13-27/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXBPTBGWXKDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2649764.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)
![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)


![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)


![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)

